molecular formula C8H15FO B3344036 8-Fluorooctanal CAS No. 593-17-9

8-Fluorooctanal

Cat. No.: B3344036
CAS No.: 593-17-9
M. Wt: 146.2 g/mol
InChI Key: VGCYWSRWQVLEKL-UHFFFAOYSA-N
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Description

8-Fluorooctanal is an organic compound with the molecular formula C8H15FO It is a fluorinated aldehyde, where the fluorine atom is attached to the eighth carbon of the octanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Fluorooctanal can be synthesized through several methods. One common approach involves the fluorination of octanal using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile. The reaction can be represented as follows:

C7H15CHO+SelectfluorC7H15CHFO+by-products\text{C7H15CHO} + \text{Selectfluor} \rightarrow \text{C7H15CHFO} + \text{by-products} C7H15CHO+Selectfluor→C7H15CHFO+by-products

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Fluorooctanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 8-fluorooctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 8-fluoro-1-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed:

    Oxidation: 8-Fluorooctanoic acid.

    Reduction: 8-Fluoro-1-octanol.

    Substitution: 8-Iodooctanal (when fluorine is substituted with iodine).

Scientific Research Applications

8-Fluorooctanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Fluorinated aldehydes like this compound are investigated for their potential use in drug development due to their unique reactivity and stability.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 8-Fluorooctanal involves its reactivity as an aldehyde. The presence of the fluorine atom influences the compound’s electronic properties, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where this compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    8-Fluoro-1-octanol: A fluorinated alcohol with similar chain length but different functional group.

    8-Fluorooctanoic acid: The oxidized form of 8-Fluorooctanal.

    Octanal: The non-fluorinated parent compound.

Comparison:

    Reactivity: this compound is more reactive than octanal due to the electron-withdrawing effect of the fluorine atom.

    Stability: The presence of fluorine enhances the thermal and chemical stability of the compound compared to its non-fluorinated counterparts.

    Applications: While octanal is commonly used in fragrance and flavor industries, this compound finds applications in more specialized fields such as pharmaceuticals and materials science due to its unique properties.

Properties

IUPAC Name

8-fluorooctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO/c9-7-5-3-1-2-4-6-8-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCYWSRWQVLEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=O)CCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208025
Record name Octanal, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-17-9
Record name Octanal, 8-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanal, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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